molecular formula C54H110N18O10 B8820270 H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH CAS No. 21657-52-3

H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH

Cat. No.: B8820270
CAS No.: 21657-52-3
M. Wt: 1171.6 g/mol
InChI Key: WAWSXADUTCSBPM-NVAZTIMOSA-N
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Description

H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH is a nonapeptide composed of nine consecutive L-lysine residues linked by peptide bonds. Lysine (IUPAC name: (2S)-2,6-diaminohexanoic acid) is a basic, positively charged amino acid with a molecular weight of 146.19 g/mol. The nonapeptide’s molecular formula is C₅₄H₁₀₈N₁₈O₁₀, and its molecular weight is 1,458.5 g/mol (calculated as 9 × 146.19 g/mol minus 8 × 18.015 g/mol for water loss during peptide bond formation).

The peptide’s structure confers a high density of ε-amino groups (pKa ~10.5), making it highly cationic at physiological pH. This property underpins its ability to interact with negatively charged molecules, such as nucleic acids, glycosaminoglycans, and phospholipids. Applications include its use as a transfection enhancer in gene delivery, a stabilizer in protein formulations, and a model for studying polycationic biopolymers .

Properties

CAS No.

21657-52-3

Molecular Formula

C54H110N18O10

Molecular Weight

1171.6 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid

InChI

InChI=1S/C54H110N18O10/c55-28-10-1-19-37(64)46(73)65-38(20-2-11-29-56)47(74)66-39(21-3-12-30-57)48(75)67-40(22-4-13-31-58)49(76)68-41(23-5-14-32-59)50(77)69-42(24-6-15-33-60)51(78)70-43(25-7-16-34-61)52(79)71-44(26-8-17-35-62)53(80)72-45(54(81)82)27-9-18-36-63/h37-45H,1-36,55-64H2,(H,65,73)(H,66,74)(H,67,75)(H,68,76)(H,69,77)(H,70,78)(H,71,79)(H,72,80)(H,81,82)/t37-,38-,39-,40-,41-,42-,43-,44-,45-/m0/s1

InChI Key

WAWSXADUTCSBPM-NVAZTIMOSA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N

Canonical SMILES

C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Lysine Derivatives
Compound Molecular Weight (g/mol) Charge at pH 7 Solubility in Water (g/L) Key Applications
H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH 1,458.5 +9 50 (moderate) Gene delivery, protein stabilization
L-Lysine HCl 182.65 +1 1,120 Nutritional supplements
Tri-Lysine 402.5 +3 300 Drug delivery
[C₂OHmim][Lys] 292.3 -1 (anion) Miscible CO₂ absorption

Preparation Methods

Resin Selection and Side-Chain Attachment

Solid-phase synthesis remains the gold standard for producing defined lysine-rich peptides. A critical innovation involves anchoring the peptide to the resin through the ε-amino group of lysine rather than the traditional α-carboxyl group. This method prevents steric hindrance during elongation and improves yield for long, repetitive sequences. Chloroformoxymethyl polystyrene-2% divinylbenzene resin is commonly used due to its compatibility with lysine’s side-chain chemistry.

Coupling and Deprotection Cycles

  • Coupling Agents : Symmetrical anhydrides of N-α-Fmoc-protected amino acids are preferred for stepwise elongation. For example, Fmoc-Lys(Boc)-OH is activated using dicyclohexylcarbodiimide (DCC) and 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOBt) to minimize racemization.

  • Deprotection : Piperidine (55% in dimethylformamide, DMF) efficiently removes Fmoc groups without compromising side-chain protections (e.g., Boc on lysine).

Table 1 : SPPS Conditions for Nona-Lysine Synthesis

ParameterSpecificationReference
ResinChloroformoxymethyl polystyrene-2% DVB
Coupling Time2 hours per residue
Deprotection Agent55% piperidine in DMF
Side-Chain ProtectionBoc for lysine ε-amino groups

Challenges in Repetitive Lysine Sequences

The nona-lysine sequence poses aggregation risks due to its high positive charge density. To mitigate this:

  • Solvent Optimization : Anhydrous DMF with 0.1 M hydroxybenzotriazole (HOBt) enhances solubility during coupling.

  • Pseudoproline Dipeptides : Incorporating temporary pseudoproline moieties at strategic positions disrupts β-sheet formation, though this is less common in homopolymeric sequences.

Solution-Phase Peptide Synthesis

Stepwise Condensation in Aqueous Media

Prebiotic-inspired methods offer an alternative to SPPS. Lysine thioacids react with aminonitriles in neutral water to form peptide bonds in near-quantitative yields. This approach avoids organic solvents and aligns with green chemistry principles.

Thioacid-Aminonitrile Coupling

The reaction proceeds via nucleophilic attack of the aminonitrile’s amino group on the thioacid’s carbonyl carbon, followed by nitrile hydrolysis to yield the peptide. For nona-lysine, sequential coupling of lysine thioacid monomers achieves oligomerization, though purification remains challenging due to similar physicochemical properties of intermediates.

Table 2 : Aqueous-Phase Synthesis Parameters

ParameterValueReference
pH7.0
Temperature25°C
Yield per Coupling Cycle>95%

Thermal Polymerization of Lysine Monomers

Heating lysine hydrochloride at 150–210°C induces polycondensation via lactam formation and subsequent ring-opening polymerization. While this method generates high-molecular-weight polylysines, it lacks sequence control, making it unsuitable for defined nona-lysine synthesis.

Hybrid Approaches: Solid-Phase Fragment Condensation

Segment Coupling on Resin

To reduce stepwise synthesis time, pre-synthesized lysine oligomers (e.g., tri- or hexa-lysine) are coupled to resin-bound fragments. For example:

  • Synthesize H-Lys-Lys-Lys-OH via SPPS.

  • Attach to resin via ε-amino group of the C-terminal lysine.

  • Elongate using stepwise SPPS to complete the nonapeptide.

This method halves the number of coupling cycles but requires orthogonal protection for fragment ligation (e.g., Alloc for temporary ε-amino protection).

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column and acetonitrile/water gradients (0.1% trifluoroacetic acid) resolves nona-lysine from deletion sequences.

Mass Spectrometry (MS)

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms molecular weight (theoretical [M+H]⁺ = 1,170.6 Da).

Table 3 : Analytical Data for Nona-Lysine

TechniqueResultReference
HPLC Purity>90%
MALDI-TOF MSm/z 1,170.6
Amino Acid AnalysisLys = 9.0 ± 0.2 residues

Scalability and Industrial Considerations

Cost-Efficiency of SPPS

Bulk Fmoc-Lys(Boc)-OH prices (~$95/500g) make SPPS economically viable for gram-scale production. Automated synthesizers reduce labor costs but require optimized coupling cycles to minimize reagent waste.

Environmental Impact

Aqueous-phase synthesis reduces organic solvent use by 80% compared to SPPS, though lower yields for long peptides limit its industrial adoption .

Q & A

Q. What are the recommended methods for synthesizing H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH, and how can purity be validated?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly used for lysine-rich peptides. Employ Fmoc- or Boc-protected lysine residues to mitigate side reactions. After synthesis, purify the peptide using reversed-phase HPLC with a C18 column and a water-acetonitrile gradient containing 0.1% TFA. Validate purity (>95%) via analytical HPLC and confirm identity using mass spectrometry (e.g., MALDI-TOF or ESI-MS). For structural confirmation, use 1H-NMR^1 \text{H-NMR} in DMSO-d6_6 to resolve backbone amide and side-chain ε-amino protons . Ensure reproducibility by documenting reagent sources, molar ratios, and purification steps in detail .

Q. How does the solubility of this compound vary under different pH conditions, and what buffers are optimal for in vitro studies?

  • Methodological Answer : Lysine’s ε-amino groups confer high hydrophilicity and pH-dependent solubility. Dissolve the peptide in aqueous buffers (e.g., PBS, Tris-HCl) at pH 7.4 for physiological studies. For acidic conditions (pH <5), use citrate buffer, but note potential aggregation due to protonated side chains. Quantify solubility via UV-Vis spectroscopy at 280 nm (if Tyr/Trp residues are absent, use derivatization with ninhydrin). Pre-filter solutions through 0.22 µm membranes to remove particulates .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : While specific toxicity data may be limited, follow general peptide-handling guidelines: use gloves, lab coats, and eye protection. Avoid inhalation of dry powder by working in a fume hood. Store lyophilized peptide at -20°C under desiccation. In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician, providing the safety data sheet (SDS) for reference .

Advanced Research Questions

Q. How can researchers investigate the role of this compound in epigenetic regulation, particularly in histone modification?

  • Methodological Answer : Lysine residues are key targets for post-translational modifications (e.g., acetylation, methylation). Design in vitro assays using recombinant histones and lysine acetyltransferases (KATs) or methyltransferases (KMTs). Monitor modifications via Western blot with modification-specific antibodies (e.g., anti-acetyl-lysine) or quantitative mass spectrometry. For cellular studies, use CRISPR/Cas9 to knockout endogenous histone-modifying enzymes and assess the peptide’s compensatory effects .

Q. What experimental strategies can resolve contradictions in reported data on lysine-rich peptides’ apoptotic effects?

  • Methodological Answer : Discrepancies may arise from differences in cell models, peptide concentrations, or exposure times. Conduct dose-response studies (0.1–100 µM) across multiple cell lines (e.g., HEK293, HeLa) using flow cytometry (Annexin V/PI staining) to quantify apoptosis. Include controls for osmotic stress (e.g., equimolar NaCl) and validate lysine uptake via 14C ^{14}\text{C}-labeled lysine tracing. Cross-validate findings with transcriptomic analysis (RNA-seq) of apoptosis-related genes (e.g., BAX, BCL-2) .

Q. How can molecular dynamics (MD) simulations be applied to predict the interaction of this compound with lipid bilayers or DNA?

  • Methodological Answer : Use all-atom MD simulations in software like GROMACS or AMBER. Model the peptide in explicit solvent (TIP3P water) with physiological ion concentrations. For membrane interactions, embed the peptide near a POPC lipid bilayer and analyze insertion depth via lateral diffusion coefficients. For DNA binding, simulate electrostatic interactions between lysine’s positive charges and DNA’s phosphate backbone. Validate simulations with experimental data from surface plasmon resonance (SPR) or circular dichroism (CD) .

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound on amino acid metabolism?

  • Methodological Answer : Use nonlinear regression to fit dose-response curves (e.g., log[peptide] vs. metabolic activity) and calculate EC50_{50}/IC50_{50} values. For metabolomic data (LC-MS/MS), apply multivariate analysis (PCA, PLS-DA) to identify lysine-related pathway disruptions. Correct for multiple comparisons using false discovery rate (FDR) adjustments. Reproducibility can be enhanced by triplicate experiments and open-data deposition in repositories like MetaboLights .

Methodological & Ethical Considerations

Q. How should researchers address potential biases when designing studies on this compound’s biological activity?

  • Methodological Answer : Implement blinding during data collection/analysis, especially in high-throughput screens. Use randomized plate layouts in cell-based assays to avoid edge effects. Pre-register hypotheses and analysis plans on platforms like Open Science Framework. Disclose all conflicts of interest, including funding sources, in the manuscript .

Q. What steps ensure the reproducibility of synthesis and characterization data for this compound?

  • Methodological Answer : Provide detailed synthetic protocols in the Supplementary Information, including exact molar ratios, reaction times, and purification gradients. Share raw characterization data (HPLC chromatograms, NMR spectra) via public repositories (e.g., Zenodo). Adhere to the FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

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